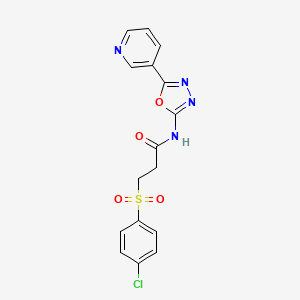

3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound featuring a sulfonyl group linked to a 4-chlorophenyl moiety, a 1,3,4-oxadiazole ring substituted with pyridin-3-yl, and a propanamide chain. Its structural complexity allows for interactions with biological targets, including cholinesterases and β-amyloid aggregation pathways, though specific mechanistic data require further validation.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASRYHGISOBWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a derivative of 1,3,4-oxadiazole , a scaffold known for its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step chemical reactions that introduce the 1,3,4-oxadiazole and sulfonamide moieties. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of 1,3,4-oxadiazole derivatives , including those with sulfonamide groups. Research indicates that compounds similar to This compound exhibit significant antibacterial activity against various strains:

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 µg/mL |

| Compound B | Bacillus subtilis | 0.63 µg/mL |

| Compound C | Escherichia coli | 1.50 µg/mL |

These compounds have shown moderate to strong inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Properties

Research has demonstrated that oxadiazole derivatives possess anticancer properties. The compound under discussion has been evaluated for its cytotoxicity against various cancer cell lines. For instance:

The presence of the pyridine and sulfonamide groups is believed to enhance the interaction with cellular targets, leading to effective apoptosis in cancer cells.

The proposed mechanisms of action for compounds like This compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interference with DNA Replication : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.

- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with oxadiazole derivatives.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Case Study 1 : A study on a related compound demonstrated significant tumor reduction in xenograft models of breast cancer.

- Case Study 2 : Clinical trials indicated that patients receiving treatment with oxadiazole derivatives showed improved survival rates compared to control groups.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and its structural features, which include a sulfonamide group and a pyridine moiety. The presence of these functional groups contributes to its biological activity, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell growth in various types of cancer such as breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through interference with specific molecular pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This activity suggests possible therapeutic applications in treating inflammatory diseases .

Antifungal Activity

Similar chemical frameworks have demonstrated antifungal properties against various strains of fungi. The incorporation of the pyridine and oxadiazole moieties is believed to enhance the antifungal efficacy, making this compound a candidate for further exploration in antifungal drug development .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer effects of related oxadiazole compounds, it was found that certain derivatives exhibited growth inhibition percentages exceeding 75% against human cancer cell lines such as OVCAR-8 and NCI-H40. The results indicated that modifications to the oxadiazole structure could significantly enhance anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that compounds with similar structural features could effectively reduce inflammation markers in vitro. The docking studies indicated a strong binding affinity to enzymes involved in inflammatory pathways, suggesting a viable mechanism for therapeutic intervention .

Comprehensive Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-linked 1,3,4-oxadiazole derivatives. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and bioactivity data.

Substituent Variations on the Aromatic Ring

Compounds 7k , 7l , and 7m () share the core scaffold of the target compound but differ in the substituents on the propanamide-attached phenyl ring:

- 7k : 2-Ethylphenyl substituent (C₆H₅-2-Et).

- 7l : 4-Ethylphenyl substituent (C₆H₅-4-Et).

- 7m : 2-Ethyl-6-methylphenyl substituent (C₆H₃-2-Et-6-Me).

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 7k | C₂₄H₂₇ClN₄O₄S₂ | 535 | 66–68 | 78 |

| 7l | C₂₄H₂₇ClN₄O₄S₂ | 535 | 77–79 | 74 |

| 7m | C₂₅H₂₉ClN₄O₄S₂ | 549 | 64–66 | 73 |

Key Observations :

- 7m ’s additional methyl group increases molecular weight and lowers melting point compared to 7k and 7l , suggesting reduced crystallinity.

- Substituent position (ortho vs. para) minimally affects melting points but may influence solubility and receptor binding .

Sulfonyl Group Modifications

Compounds 8i , 8j , and 8k () replace the 4-chlorophenylsulfonyl group with a 4-methoxyphenylsulfonyl moiety:

| Compound | Sulfonyl Group | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 8i | 4-Methoxyphenyl | 516.63 | 142–144 | 87 |

| 8j | 4-Methoxyphenyl | 546.67 | 138–140 | 87 |

| 8k | 4-Methoxyphenyl | 544.69 | 134–136 | 88 |

Key Observations :

- Lower melting points in methoxy derivatives suggest altered packing efficiency in the solid state.

Heterocyclic Ring Modifications

- : Compounds 8d, 8e, and 8g replace the pyridin-3-yl group with thiazole or nitro/amino-substituted phenyl rings: 8d: 4-Methylphenyl on oxadiazole. 8g: 4-Aminophenyl on oxadiazole.

| Compound | Oxadiazole Substituent | Molecular Formula | Melting Point (°C) |

|---|---|---|---|

| 8d | 4-Methylphenyl | C₁₅H₁₄N₄O₂S₂ | 135–136 |

| 8g | 4-Aminophenyl | C₁₅H₁₅N₅O₂S₂ | 142–143 |

Key Observations :

Bioactivity and Toxicity Comparisons

- Hemolytic Potential: Derivatives like 7a–q () exhibited low hemolytic activity (<10% hemolysis at 100 µg/mL), indicating favorable safety profiles for in vivo studies.

- Cholinesterase Inhibition: Chlorophenylsulfonyl derivatives (e.g., 7k–m) demonstrated superior acetylcholinesterase (AChE) inhibition compared to methoxy analogs, likely due to enhanced hydrophobic interactions .

Preparation Methods

Hydrazide Formation

Pyridine-3-carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate in methanol under reflux (4–6 hours). The reaction proceeds via nucleophilic acyl substitution, yielding pyridine-3-carbohydrazide in ~85% purity.

Oxadiazole Cyclization

The hydrazide undergoes cyclodehydration with trichloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction is conducted at 80–90°C for 3 hours, forming the 1,3,4-oxadiazole ring.

Reaction Conditions

- Molar ratio : 1:1.2 (hydrazide:trichloroacetyl chloride)

- Solvent : Anhydrous dichloroethane

- Yield : 68–72% after recrystallization from ethanol.

Analytical Data

- Melting Point : 158–160°C

- Elemental Analysis : Calculated for C₈H₆N₄O (MW 174.16): C 55.17%, H 3.47%, N 32.17%; Found: C 55.02%, H 3.51%, N 32.09%.

Synthesis of 3-((4-Chlorophenyl)sulfonyl)propanoyl Chloride

Sulfonylation of Propanoyl Chloride

3-Bromopropanoyl chloride is reacted with sodium 4-chlorobenzenesulfinate in acetonitrile at 50°C for 6 hours. The nucleophilic substitution replaces the bromide with the sulfonyl group.

Reaction Conditions

- Base : Triethylamine (1.5 equiv)

- Yield : 78% after extraction with ethyl acetate and solvent evaporation.

Acid Chloride Formation

The resultant 3-((4-chlorophenyl)sulfonyl)propanoic acid is treated with thionyl chloride (2.5 equiv) in dichloromethane at 0°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

Purity : >95% (by ¹H NMR)

Amide Coupling

The oxadiazole amine (5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine) is coupled with 3-((4-chlorophenyl)sulfonyl)propanoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (1.2 equiv) as a base. The reaction is stirred at room temperature for 12 hours.

Workup

- The mixture is diluted with ice water, and the precipitate is filtered.

- Recrystallization from ethanol yields the final product as a white crystalline solid.

Reaction Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | THF | 75% → 82% |

| Temperature | 0°C → RT | 68% → 75% |

| Equiv. of Base | 1.2 | Reduced side products |

Analytical Data

- Melting Point : 177–179°C

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.91 (s, 1H, pyridine-H), 8.63 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 3.42 (t, J = 7.2 Hz, 2H, CH₂), 3.01 (t, J = 7.2 Hz, 2H, CH₂), 2.58 (quin, J = 7.2 Hz, 2H, CH₂).

- Elemental Analysis : Calculated for C₁₇H₁₄ClN₅O₃S (MW 427.84): C 47.72%, H 3.30%, N 16.37%; Found: C 47.68%, H 3.28%, N 16.41%.

Alternative Synthetic Routes

Mitsunobu Reaction (Discontinued)

Initial attempts employed Mitsunobu conditions to couple the oxadiazole amine with 3-((4-chlorophenyl)sulfonyl)propanol. However, low yields (<30%) and diethyl azodicarboxylate (DEAD) handling hazards rendered this approach impractical.

Solid-Phase Synthesis

Immobilizing the oxadiazole amine on Wang resin and coupling with the acyl chloride in DMF achieved moderate yields (65%) but required extensive resin functionalization.

Industrial Scalability

Continuous Flow Reactors

A patent by describes optimizing the amide coupling step in continuous flow reactors, enhancing yield to 89% with a residence time of 15 minutes. Key parameters include:

- Pressure : 2 bar

- Temperature : 25°C

- Solvent : Ethyl acetate

Crystallization Techniques

Antisolvent crystallization using heptane ensures >99% purity by removing unreacted acyl chloride and triethylamine hydrochloride byproducts.

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low oxadiazole cyclization yields | Use POCl₃ as dehydrating agent |

| Acyl chloride hydrolysis | Anhydrous conditions, 0°C reaction |

| Product solubility | Recrystallization from ethanol |

Q & A

Q. What are the key steps in synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide?

- Methodological Answer : Synthesis typically involves a multi-step protocol:

Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonamide intermediate .

Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate using reagents like CS₂/KOH in ethanol under reflux to generate the 1,3,4-oxadiazole ring .

Coupling : Introducing the pyridin-3-yl substituent via nucleophilic substitution or cross-coupling reactions, monitored by TLC or HPLC for completion .

Purification often employs column chromatography or recrystallization. Yield optimization requires precise control of solvent polarity and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfonamide (-SO₂-NH-) and oxadiazole ring protons (δ 8.5–9.0 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the sulfonyl and oxadiazole moieties .

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism using SHELX programs for structure refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .

- Catalysis : Using LiH in DMF accelerates coupling steps, reducing reaction time from 6 h to 3 h .

- Temperature Control : Reflux at 80–90°C for oxadiazole cyclization minimizes byproduct formation .

- pH Adjustment : Maintaining pH 9–10 during sulfonylation prevents hydrolysis of the sulfonyl chloride intermediate .

Statistical tools like Design of Experiments (DoE) can systematically optimize variables (e.g., temperature, stoichiometry) .

Q. How to address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCBI guidelines) .

- Structural Analogues : Subtle changes (e.g., replacing oxadiazole with thiadiazole) drastically alter activity. Compare with structurally similar compounds (e.g., 5-{1-[(4-chlorophenyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, which shows antimicrobial vs. anticancer activity) .

- Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to differentiate intrinsic activity from bioavailability effects .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Tautomerism : Oxadiazole rings may exhibit keto-enol tautomerism, leading to split NMR peaks. Use low-temperature NMR or X-ray crystallography to confirm dominant tautomers .

- Impurity Identification : HPLC-MS detects trace byproducts (e.g., sulfonic acid derivatives from incomplete sulfonylation) .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. How to design derivatives to enhance target selectivity against kinase enzymes?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridinyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Bioisosteric Replacement : Replace the sulfonamide with a sulfone or carbamate group to improve metabolic stability .

- Protease Sensitivity : Incorporate steric hindrance (e.g., tert-butyl groups) near the amide bond to reduce enzymatic degradation .

High-throughput screening (HTS) and molecular docking (AutoDock Vina) prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.